Product packaging for 5-Ethenylpyridin-2-amine(Cat. No.:CAS No. 62114-80-1)

5-Ethenylpyridin-2-amine

Cat. No.: B3355183
CAS No.: 62114-80-1
M. Wt: 120.15 g/mol
InChI Key: XAAXDZQKMSPHLO-UHFFFAOYSA-N
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Description

5-Ethenylpyridin-2-amine is a chemical compound of significant interest in scientific research and development. As a derivative of the 2-aminopyridine scaffold, it serves as a versatile building block in organic synthesis and medicinal chemistry . Researchers utilize this core structure to develop novel compounds for a wide range of applications, including pharmaceutical candidates and advanced materials . The 2-aminopyridine motif is recognized as a privileged structure in drug discovery, forming the basis of numerous therapeutic agents . Compounds within this class have demonstrated diverse biological activities and are frequently investigated for their potential pharmacological properties . In material science, aminopyridine derivatives are explored for their utility in developing nonlinear optical (NLO) materials, which are critical for optoelectronic applications such as optical switching, data storage, and terahertz generation . The compound is intended for use by qualified researchers in laboratory settings only. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B3355183 5-Ethenylpyridin-2-amine CAS No. 62114-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAXDZQKMSPHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621816
Record name 5-Ethenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62114-80-1
Record name 5-Ethenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Ethenylpyridin 2 Amine and Its Functionalized Analogues

Strategies for Carbon-Carbon Bond Formation at the Ethenyl Moiety

The introduction of the vinyl group at the C5 position of the 2-aminopyridine (B139424) core is a key synthetic challenge. Modern organometallic chemistry offers powerful tools to achieve this transformation efficiently and with high control.

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Heck, Suzuki Reactions)

Transition metal-catalyzed cross-coupling reactions are paramount for the construction of carbon-carbon bonds. The Heck and Suzuki reactions, in particular, have proven to be highly effective for the vinylation of pyridines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgbyjus.comnumberanalytics.com In the context of 5-ethenylpyridin-2-amine synthesis, this would typically involve the reaction of a 5-halopyridin-2-amine (e.g., 5-bromo- or 5-iodopyridin-2-amine) with a vinylating agent like ethylene (B1197577) or a vinylboronic acid derivative in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The catalytic cycle generally proceeds through oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the active catalyst. byjus.comnumberanalytics.com

The Suzuki reaction offers another powerful route, coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.orgacs.org For the synthesis of this compound, this would entail the reaction of a 5-halopyridin-2-amine with a vinylboronic acid or its ester. A key advantage of the Suzuki coupling is the low toxicity and stability of the boronic acid reagents. organic-chemistry.orgnih.gov The reaction mechanism involves the activation of the boronic acid with a base, facilitating transmetalation to the palladium(II) center, followed by reductive elimination to form the desired C-C bond. organic-chemistry.org Studies have demonstrated the successful application of Suzuki cross-coupling for synthesizing various pyridine (B92270) derivatives. nih.govgre.ac.uk

Table 1: Comparison of Heck and Suzuki Reactions for Vinylation

Feature Heck Reaction Suzuki Reaction
Coupling Partners Unsaturated halide and alkene Organoboron compound and organic halide/triflate
Catalyst Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) organic-chemistry.org Palladium(0) complexes (e.g., Pd(PPh₃)₄) nih.gov
Reagents Base (e.g., Et₃N, K₂CO₃) wikipedia.org Base (e.g., K₂CO₃, K₃PO₄) nih.gov
Advantages Direct use of alkenes. Mild reaction conditions, low toxicity of boron reagents. organic-chemistry.org
Challenges Can require high temperatures and pressures with gaseous alkenes. Pre-synthesis of the organoboron reagent is necessary.

Stereoselective Vinylation Techniques

Achieving stereocontrol during the vinylation process is crucial for accessing specific isomers with desired biological activities or material properties. While the standard Heck and Suzuki reactions often favor the trans-isomer, more advanced methods are being developed for stereoselective synthesis. organic-chemistry.org

One approach involves the use of 1-alkenyl-1,1-heterobimetallic reagents, such as those containing both boron and zinc. nih.govacs.org These reagents can be generated in situ and react with aldimines derived from 2-aminopyridine precursors to produce B(pin)-substituted allylic amines with high stereoselectivity. nih.govacs.org Subsequent transformations, like Suzuki cross-coupling, can then introduce further diversity while retaining the stereochemistry of the vinyl group. nih.gov

Pyridine Ring Functionalization and Derivatization

Beyond the introduction of the ethenyl group, the functionalization of the pyridine ring itself is essential for creating a diverse library of analogues. This can be achieved through various modern synthetic methods.

Selective C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. nih.govrsc.org For 2-aminopyridines, the amino group can act as a directing group, guiding the metal catalyst to activate specific C-H bonds. rsc.org

Ruthenium(II)-catalyzed C-H functionalization has been shown to be effective for the hydroarylation of alkynes, leading to the formation of functionalized pyridines. acs.org Similarly, palladium-catalyzed C5-arylation and olefination of N-(alkyl)pyrimidin-2-amines have been reported, demonstrating the potential for remote C-H functionalization. rsc.org Rhodium catalysts have also been employed for the olefination of azines, including 2-aminopyridine derivatives. nih.gov

Table 2: Examples of C-H Functionalization of Aminopyridine Derivatives

Catalyst System Substrate Reagent Product Reference
[RuCl₂(p-cymene)]₂ N-(quinolin-8-yl)quinoline-4-carboxamide Aryl bromide C4-arylated quinoline nih.gov
[RhCp*Cl₂]₂ / AgSbF₆ N-(pyridin-2-yl)acetamide Ethyl acrylate C3-olefinated pyridine nih.gov
Pd(OAc)₂ N-(alkyl)pyrimidin-2-amine Aryl halide C5-arylated pyrimidine rsc.org

Regioselective Amination and Amide-Mediated Syntheses

The introduction of an amino group at a specific position on the pyridine ring is a common and important transformation. Classical methods often rely on nucleophilic aromatic substitution of halopyridines. acs.org However, modern approaches offer greater regioselectivity and functional group tolerance.

One strategy involves the amination of pyridine N-oxides. For instance, a regioselective amination of 3,5-disubstituted pyridine N-oxides has been developed using saccharin (B28170) as an ammonium (B1175870) surrogate, allowing for the synthesis of substituted aminopyridines under mild conditions. nih.gov Another approach is the direct amination of pyridines using photoredox catalysis, which enables the coupling of unfunctionalized amines and aromatics. thieme.de

Amide-mediated syntheses also provide a versatile route to functionalized 2-aminopyridines. An organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides can generate 2-amidopyridines. nih.gov Furthermore, a novel route merging C-H functionalization with amide alcoholysis has been developed to produce highly substituted 2-aminopyridines. acs.orgacs.orgresearchgate.net

Direct Deaminative Functionalization Strategies

While the amino group is often a desired functionality, methods for its conversion into other groups (deaminative functionalization) significantly expand the synthetic toolbox. nih.gov This allows for late-stage diversification of complex molecules.

Recently, a robust protocol for the deaminative chlorination of aminoheterocycles, including aminopyridines, has been developed using a pyrylium (B1242799) reagent. nih.gov This method is notable for its broad functional group tolerance and avoids the use of harsh conditions often associated with traditional Sandmeyer reactions. nih.gov This strategy effectively transforms the readily available amino group into a versatile chloride, which can then participate in a wide range of subsequent cross-coupling reactions. nih.gov Another innovative deaminative strategy involves the cyclization of tertiary amines with arylamines and aldehydes to furnish 2-arylquinoline derivatives, where triethylamine (B128534) serves as a source for the vinylene fragment. acs.org

Multi-Component Reaction Approaches for Complex Scaffolds Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach offers significant advantages in terms of efficiency, step economy, and the generation of molecular diversity. The this compound scaffold, with its reactive amino group and versatile ethenyl (vinyl) handle, is an excellent substrate for incorporation into complex heterocyclic systems via MCRs.

One of the most prominent MCRs for this purpose is the Groebke-Blackburn-Bienaymé reaction (GBB-3CR). researchgate.netrug.nl This acid-catalyzed three-component condensation involves a heterocyclic amidine (such as this compound), an aldehyde, and an isocyanide. researchgate.netbeilstein-journals.org The reaction proceeds through the formation of an iminium species, which is then attacked by the isocyanide. A subsequent intramolecular cyclization involving the pyridine nitrogen leads to the formation of a highly functionalized imidazo[1,2-a]pyridine (B132010) core. fu-berlin.de This scaffold is a privileged structure found in numerous pharmaceutical agents, including Zolpidem and Minodronic acid. researchgate.net The vinyl group of the this compound starting material remains intact during this process, making it available for further post-MCR modifications, thereby expanding the molecular complexity and diversity of the resulting compound library.

Another significant MCR is the Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide adducts. frontiersin.orgmdpi.com By employing this compound as the amine component, chemists can introduce the vinylpyridine moiety into peptide-like scaffolds. mdpi.comnih.gov The versatility of the Ugi reaction allows for a vast number of potential products by simply varying the other three components, making it a cornerstone of diversity-oriented synthesis. frontiersin.org

The table below summarizes MCRs where 2-aminopyridine derivatives like this compound are suitable substrates for generating complex molecular scaffolds.

MCR TypeAmine Component (Example)Other ReactantsResulting Scaffold
Groebke-Blackburn-Bienaymé (GBB-3CR) This compoundAldehyde, Isocyanide3-Aminoimidazo[1,2-a]pyridines researchgate.netrsc.org
Ugi (U-4CR) This compoundAldehyde, Carboxylic Acid, Isocyanideα-Acylamino Carboxamides frontiersin.orgorgsyn.org
Hulme MCR This compoundAldehyde, Trimethylsilylcyanide3-Aminoimidazo[1,2-a]pyridines rsc.org

This table presents examples of multi-component reactions applicable to 2-aminopyridine derivatives, for which this compound is a suitable analogue.

Green Chemistry Principles in the Synthesis of Ethenylaminopyridines

The principles of green chemistry are increasingly integral to the development of modern synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. beilstein-journals.orgjocpr.com The synthesis of ethenylaminopyridines, including this compound, is an area where these principles can be effectively applied.

Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. primescholars.comresearchgate.net Addition reactions, such as the Diels-Alder reaction, and some rearrangement reactions are considered highly atom-economical as they incorporate all or most reactant atoms into the product. jocpr.comnumberanalytics.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com Designing synthetic pathways for ethenylaminopyridines that favor addition and cyclization over less efficient reaction types is a primary goal.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts can increase reaction rates, allow for milder reaction conditions, and can often be used in small amounts and recycled. epfl.ch For aminopyridine synthesis, various catalytic systems have been explored. Organocatalysts, such as diethylamine, have been used for the synthesis of functionalized pyridines at ambient temperatures, offering a metal-free, cost-effective option. semanticscholar.org Furthermore, heterogeneous catalysts, including polymer-supported catalysts like poly(4-vinylpyridine) or nano-SiO2, provide significant green advantages as they can be easily separated from the reaction mixture and reused, reducing waste and simplifying product purification. biointerfaceresearch.comgrowingscience.com

The following table highlights the application of green chemistry principles to the synthesis of aminopyridine derivatives.

Green PrincipleSynthetic ExampleConditionsAdvantage
Use of Greener Solvents Synthesis of 2-amino-5-iodopyridine (B21400) google.comWater as solventAvoids use of hazardous organic solvents, safe, and pollution-free.
Organocatalysis Synthesis of 2-amino-3,5-dicarbonitrile-pyridines semanticscholar.orgDiethylamine catalyst, ambient temperatureMetal-free, cost-effective, mild conditions.
Reusable Heterogeneous Catalysis Synthesis of 2-amino-4H-chromenes biointerfaceresearch.comNano-SiO2 catalyst in aqueous solutionCatalyst is easily recoverable and reusable, energy-efficient.
One-Pot Synthesis Synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides sioc-journal.cnMulti-step reaction in a single potReduces solvent usage, simplifies work-up, increases overall yield.
High Atom Economy Catalytic Hydrogenation jocpr.comMetal catalyst (e.g., Pd, Pt)Often approaches 100% atom economy, producing minimal waste.

This table provides examples of green chemistry principles applied to the synthesis of aminopyridines and related heterocyclic compounds.

Elucidation of Reactivity and Reaction Mechanisms of 5 Ethenylpyridin 2 Amine

Mechanistic Investigations of Ethenyl Moiety Transformations

The ethenyl group, a carbon-carbon double bond conjugated with the pyridine (B92270) ring, is a primary site for addition reactions and other transformations typical of alkenes. Its electronic nature is influenced by the electron-withdrawing character of the pyridine ring, which modulates its reactivity towards various reagents.

The ethenyl substituent makes 5-ethenylpyridin-2-amine a candidate for transformations involving radical intermediates, particularly through photochemical activation. beilstein-journals.org Upon photoexcitation, the molecule can enter an excited state, facilitating single-electron transfer (SET) processes that generate radical ions. rsc.org These highly reactive species can then undergo a variety of subsequent reactions.

One significant pathway is photocyclization. While specific studies on this compound are not extensively detailed, analogous transformations in stilbene (B7821643) and other aryl-alkene systems suggest plausible mechanisms. mdpi.com These reactions often proceed via the formation of a diradical or zwitterionic intermediate, leading to new ring structures. mdpi.com The presence of weak C-H bonds in potential dearomatized intermediates can also lead to an interplay between photochemical and radical H-atom transfer processes. mdpi.com Such radical cyclizations represent a powerful strategy for constructing five-membered ring structures, including pyrrolidines, from open-chain precursors. nih.gov The generation of α-amino radicals through SET-promoted processes is a known pathway that can be intercepted by various acceptors or undergo oxidation to form iminium ions. beilstein-journals.org

The ethenyl group readily participates in addition reactions, with the specific pathway depending on the nature of the attacking species.

Electrophilic Addition: As an alkene, the ethenyl group is susceptible to electrophilic attack. In the presence of protic acids (HX) or other electrophiles, the π-electrons of the double bond act as a nucleophile. libretexts.org The reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orgjecrcfoundation.com The stability of this intermediate dictates the regioselectivity of the addition. Attack by an electrophile (E+) on the terminal carbon of the vinyl group would generate a secondary carbocation adjacent to the pyridine ring. This carbocation is stabilized by the ring, leading to the formation of the Markovnikov addition product where the nucleophile (Nu-) attaches to the carbon adjacent to the ring.

Nucleophilic Addition: While less common for unactivated alkenes, nucleophilic addition to the ethenyl group of this compound is facilitated by the electron-withdrawing nature of the pyridine ring. This polarization reduces the electron density of the double bond, making it susceptible to attack by strong nucleophiles. dalalinstitute.com The reaction mechanism involves the attack of the nucleophile on the β-carbon of the ethenyl group, generating a carbanionic intermediate that is stabilized by resonance with the pyridine ring. Subsequent protonation yields the final product. researchgate.net This reactivity is enhanced in systems with strong electron-withdrawing groups. dalalinstitute.com

Reactivity of the Pyridine Nitrogen and Amine Group

The nitrogen atoms of the pyridine ring and the primary amine group are fundamental to the molecule's character, imparting basicity and nucleophilicity.

The 2-aminopyridine (B139424) scaffold is a well-established synthon for the synthesis of fused nitrogen-containing heterocycles (azaheterocycles). sioc-journal.cn The dual nucleophilic nature of the ring nitrogen and the exocyclic amine allows for versatile cyclization reactions with a range of electrophilic partners. sioc-journal.cn These reactions are pivotal in medicinal chemistry for constructing privileged structures like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn The process generally involves an initial nucleophilic attack by the more basic ring nitrogen, followed by an intramolecular cyclization and dehydration. Palladium-catalyzed processes have also been developed for the efficient construction of various 6-, 7-, and 8-membered azaheterocycles. researchgate.net

Reagent TypeAzaheterocycle FormedGeneral Conditions
α-HaloketonesImidazo[1,2-a]pyridinesHeating in a solvent like ethanol (B145695) or DMF
β-KetoestersPyrido[1,2-a]pyrimidinonesAcid or base catalysis
DiketeneAcetoacetylaminopyridine derivativesVaries
AlkynoatesFused PyrimidinonesTransition-metal catalysis

This table presents generalized reaction pathways for the 2-aminopyridine core structure.

The primary amino group (-NH₂) is a key reactive center, exhibiting strong nucleophilic and basic properties. It can readily undergo a variety of functionalization reactions, including:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

Schiff Base Formation: Condensation with aldehydes or ketones.

A primary challenge in the chemistry of this compound is achieving selective functionalization of the amino group without concurrent reaction at the pyridine nitrogen or the ethenyl group. snnu.edu.cn The pyridine nitrogen, being part of an aromatic system, is generally less basic and nucleophilic than the exocyclic primary amine. pressbooks.pub However, under acidic conditions, the pyridine nitrogen is readily protonated, which deactivates the ring towards further electrophilic attack. uoanbar.edu.iqlibretexts.org Selective acylation of the exocyclic amine in the presence of other nucleophilic groups is a common synthetic strategy. slideshare.net The development of methodologies for the selective functionalization of amines remains a significant area of research, driven by the prevalence of amine functionalities in pharmaceuticals and other bioactive molecules. grantome.comnih.gov

Chemoselective and Regioselective Reaction Pathways

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. masterorganicchemistry.com In this compound, the three functional groups offer multiple sites for reaction, and controlling the outcome is paramount for synthetic utility.

Electrophilic Attack: Strong electrophiles, such as protons from strong acids, will preferentially attack the most basic site. The pyridine nitrogen lone pair is in an sp² hybrid orbital and does not participate in aromaticity, making it a primary site for protonation and Lewis acid coordination. wikipedia.orggcwgandhinagar.com This forms a pyridinium (B92312) salt, which deactivates the entire molecule towards further electrophilic attack.

Nucleophilic Attack: Strong nucleophiles can attack either the ethenyl group (via Michael addition) or the pyridine ring itself at the C2 and C4 positions, which are electron-deficient. uoanbar.edu.iq The exocyclic amine is also a potent nucleophile and will react readily with electrophiles like acylating or alkylating agents.

Catalyst-Controlled Reactions: The choice of catalyst can profoundly influence selectivity. For instance, certain palladium catalysts can selectively facilitate cross-coupling reactions at the pyridine ring, while others might promote reactions at the ethenyl group or facilitate cyclization involving the amine. researchgate.net

Regioselectivity, the preference for reaction at one position over another, is also a key consideration. durgapurgovtcollege.ac.in

Ethenyl Group Additions: As discussed, electrophilic addition to the ethenyl group typically follows Markovnikov's rule, with the electrophile adding to the terminal carbon. dalalinstitute.com Anti-Markovnikov addition can be achieved under radical conditions. jecrcfoundation.com

Pyridine Ring Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient nature. gcwgandhinagar.com When such reactions do occur, the position of substitution is directed by the existing amino and ethenyl groups. The powerful activating, ortho-para directing effect of the amino group would likely dominate, directing incoming electrophiles to the C3 and C6 positions.

Achieving a desired transformation on this compound often requires careful selection of reagents, catalysts, and reaction conditions to navigate the complex landscape of chemoselectivity and regioselectivity. slideshare.netu-tokyo.ac.jp

Kinetic and Thermodynamic Studies of Reaction Processes

The comprehensive understanding of a chemical reaction's progression, rate, and spontaneity is achieved through detailed kinetic and thermodynamic investigations. These studies are crucial for elucidating the reaction mechanism of this compound, providing quantitative insights into the factors that govern its reactivity. While specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively detailed in publicly available literature, the principles of these studies can be applied to understand its expected behavior based on the reactivity of similar aromatic amines.

Kinetic Studies: Unveiling the Reaction Rate

Kinetic studies focus on the rate of a chemical reaction and the factors that influence it. The primary goal is to determine the rate law, which mathematically expresses the relationship between the reaction rate and the concentration of reactants. byjus.com For a hypothetical reaction of this compound with an electrophile (E-X), the rate can be expressed as:

Rate = k[this compound]m[E-X]n

A key parameter derived from kinetic studies is the activation energy (Ea) . This is the minimum energy required for the reacting molecules to overcome the energy barrier and form a transition state, which then proceeds to form products. savemyexams.comyoutube.com A lower activation energy corresponds to a faster reaction rate. The Arrhenius equation relates the rate constant to the activation energy and temperature:

k = Ae-Ea/RT

Where 'A' is the pre-exponential factor related to the frequency of collisions, 'R' is the universal gas constant, and 'T' is the absolute temperature. fiveable.me

For reactions involving amines, such as the alkylation of the primary amino group in this compound, the reaction proceeds via nucleophilic attack. libretexts.org The rate of such reactions is highly dependent on the nucleophilicity of the amine, the nature of the electrophile, the solvent, and the temperature.

Illustrative Kinetic Data

To illustrate how kinetic data for a reaction of this compound might be presented, consider its hypothetical SN2 reaction with methyl iodide. The following table presents plausible kinetic data that could be determined from experimental measurements.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Methyl Iodide in Acetonitrile at 298 K This table is for illustrative purposes only and does not represent experimentally verified data.

Parameter Value Unit
Rate Constant (k) 1.5 x 10-3 L mol-1 s-1
Reaction Order (re: this compound) 1
Reaction Order (re: Methyl Iodide) 1
Overall Reaction Order 2

Thermodynamic Studies: Assessing Reaction Feasibility

Thermodynamic studies determine the extent to which a reaction will proceed and the position of the equilibrium. dalalinstitute.com The key thermodynamic parameters are:

Enthalpy Change (ΔH): Represents the heat absorbed or released during a reaction at constant pressure. A negative ΔH indicates an exothermic reaction (releases heat), while a positive ΔH signifies an endothermic reaction (absorbs heat). dalalinstitute.com

Entropy Change (ΔS): Measures the change in disorder or randomness of the system. A positive ΔS indicates an increase in disorder. dalalinstitute.com

Gibbs Free Energy Change (ΔG): Combines enthalpy and entropy to determine the spontaneity of a reaction. It is defined by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous (favorable) reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero means the reaction is at equilibrium. mdpi.com

Illustrative Thermodynamic Data

The following table provides a hypothetical set of thermodynamic parameters for the reaction of this compound with acetic anhydride, a common acylation agent.

Table 2: Hypothetical Thermodynamic Data for the Acylation of this compound with Acetic Anhydride at 298 K This table is for illustrative purposes only and does not represent experimentally verified data.

Parameter Value Unit
Enthalpy Change (ΔH) -55 kJ mol-1
Entropy Change (ΔS) -40 J mol-1 K-1

The negative ΔG in this hypothetical example suggests that the acylation of this compound is a spontaneous and favorable process under these conditions.

Polymerization Chemistry of 5 Ethenylpyridin 2 Amine

Chain-Growth Polymerization Mechanisms

Chain-growth polymerization, also known as addition polymerization, is a primary method for polymerizing monomers with unsaturated bonds, such as the ethenyl group in 5-Ethenylpyridin-2-amine. In this process, an initiator generates a reactive center (a radical, cation, or anion), which then sequentially adds monomer units to propagate the polymer chain. The nature of the initiator and the electronic properties of the monomer dictate the specific mechanism.

Radical Polymerization: Initiation, Propagation, and Termination

Radical polymerization is a common and robust method for polymerizing vinyl monomers. The process for this compound would follow the three classical steps:

Initiation: The process begins with the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. This radical then adds to the carbon-carbon double bond of the this compound monomer, creating a new radical species with the unpaired electron on the carbon atom adjacent to the pyridine (B92270) ring.

Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, extending the polymer chain. This step repeats, adding one monomer unit at a time, to build a long polymer chain. The pendant aminopyridyl groups remain as side chains on the polymer backbone.

Termination: The growth of a polymer chain ceases through termination reactions. The two most common mechanisms are combination, where two growing polymer chains react to form a single, longer chain, and disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.

Radical Polymerization Step Description Potential Initiators
Initiation Generation of a free radical which activates a monomer molecule.Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO)
Propagation Sequential addition of monomers to the growing radical chain.This compound
Termination Cessation of chain growth via combination or disproportionation.N/A

Ionic Polymerization (Anionic and Cationic)

Ionic polymerization methods are more selective than radical polymerization and are highly dependent on the substituents of the vinyl monomer. du.edu.eg

Anionic Polymerization: This method is effective for monomers with electron-withdrawing groups that can stabilize the propagating carbanion. The pyridine ring in this compound is electron-withdrawing, which can help stabilize a negative charge. wikipedia.org Therefore, anionic polymerization is theoretically possible using strong nucleophilic initiators like organolithium compounds (e.g., n-butyllithium). However, a significant challenge arises from the presence of the primary amine (-NH2) group, which contains an acidic proton. This proton can react with and neutralize both the initiator and the propagating carbanionic chain end, effectively terminating the polymerization. du.edu.eg To achieve successful anionic polymerization, the amine group would likely require a protecting group that can be removed after polymerization.

Cationic Polymerization: This mechanism is generally suitable for vinyl monomers bearing electron-donating groups that can stabilize the propagating carbocation. The pyridine ring is inherently electron-withdrawing, which would destabilize a carbocationic center, making cationic polymerization of vinylpyridines challenging. While the 2-amino group is electron-donating, its effect may not be sufficient to overcome the deactivating influence of the pyridine ring. Consequently, this compound is not considered a good candidate for cationic polymerization.

Coordination Polymerization

Coordination polymerization utilizes transition metal catalysts to control the insertion of monomers into the growing polymer chain. The this compound monomer possesses two potential sites for metal coordination: the nitrogen atom of the pyridine ring and the exocyclic amino group. This bifunctional coordination capability makes it a candidate for coordination polymerization. Catalysts, such as Ziegler-Natta or metallocene systems, could coordinate with the monomer, activating the vinyl group for insertion and potentially providing control over the polymer's stereochemistry (tacticity). The formation of coordination polymers from ligands containing pyridine and amine functionalities has been demonstrated, suggesting that similar principles could be applied to achieve polymerization of this monomer. researchgate.netmdpi.comresearchgate.net

Living Polymerization Techniques for Controlled Architectures

Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent. wikipedia.org This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index), and complex architectures such as block copolymers. wikipedia.orgwarwick.ac.uk

Several living polymerization techniques could potentially be adapted for this compound:

Living Anionic Polymerization: As mentioned, this would require the protection of the amine group to prevent termination. wikipedia.org If this is achieved, living anionic polymerization could offer excellent control over the polymer architecture.

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization introduce a dynamic equilibrium between active propagating radicals and dormant species. These methods are generally more tolerant of functional groups than ionic polymerizations. The pyridine and amine moieties might interact with the catalyst (in ATRP) or the chain transfer agent (in RAFT), which would necessitate careful selection of reaction conditions to achieve controlled polymerization.

Polymerization Technique Key Feature Applicability to this compound
Anionic Polymerization Propagating chain end is an anion.Possible, but requires protection of the -NH2 group.
Cationic Polymerization Propagating chain end is a cation.Unlikely due to the electron-withdrawing pyridine ring.
Coordination Polymerization Uses transition metal catalysts.Feasible due to N-donor sites for metal coordination.
Living Polymerization No termination or chain transfer.Possible via living anionic (with protection) or CRP techniques.

Step-Growth Polymerization Strategies

Step-growth polymerization involves the reaction between monomers containing two or more complementary functional groups. wikipedia.orgfiveable.me Unlike chain-growth, where monomers add one by one, step-growth allows any two species (monomers, dimers, oligomers) to react. fiveable.me

This compound possesses a primary amine group, which is a common functional group for step-growth reactions. fiveable.melibretexts.org For instance, it can react with carboxylic acids or their derivatives to form amides, or with isocyanates to form ureas. However, since the monomer has only one such group, it cannot self-polymerize via a step-growth mechanism. Instead, it could be used in several ways:

As a monofunctional reactant to control the molecular weight of a step-growth polymer by acting as an end-capping agent. wikipedia.org

As a comonomer if it is first modified to be difunctional.

More practically, it could be copolymerized with traditional A-A and B-B step-growth monomers to introduce pendant vinyl groups onto the polymer backbone. For example, reacting a small amount of this compound along with a diamine and a diacid chloride would result in a polyamide with occasional vinylpyridine side groups. These pendant vinyl groups could then be used for post-polymerization modification or cross-linking.

Copolymerization with Other Monomers

The presence of the vinyl group allows this compound to readily undergo chain-growth copolymerization with a wide variety of other vinyl monomers. This is a powerful strategy for creating functional polymers with tailored properties. By incorporating this compound into a polymer chain, the specific properties of the aminopyridine unit can be imparted to the final material.

Potential comonomers could include:

Styrene (B11656): To improve mechanical properties and processability.

Acrylates and Methacrylates (e.g., Methyl Methacrylate): To modify properties like glass transition temperature and optical clarity.

Other functional monomers: To introduce additional functionalities.

The resulting copolymers would feature pendant aminopyridyl groups, which could serve as sites for metal chelation, catalysis, or as a basic moiety to alter the pH-responsiveness of the polymer. The ability to copolymerize ethylene (B1197577) with functional olefins using nickel catalysts bearing iminopyridine ligands highlights the utility of incorporating such functional groups into polyolefins. researchgate.net

Synthesis of Statistical and Block Copolymers

The synthesis of copolymers incorporating this compound can be approached using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which are known to be effective for vinylpyridine monomers. dntb.gov.uarsc.org These methods allow for the creation of both statistical and block copolymers with well-defined molecular weights and low dispersity.

For statistical copolymers , this compound would be polymerized simultaneously with one or more comonomers. The resulting polymer chain features a random distribution of the monomer units, dictated by their respective reactivity ratios. hakon-art.comresearchgate.net For instance, copolymerization with monomers like methacrylates or styrene in the presence of a RAFT agent and a radical initiator (e.g., AIBN) would yield statistical copolymers. hakon-art.comnih.gov The reaction is typically performed in bulk or solution and quenched at low conversion to ensure the copolymer composition is close to the feed ratio. hakon-art.com

For block copolymers , a sequential monomer addition strategy is employed. First, a homopolymer of one monomer is synthesized, creating a macro-RAFT agent. This living polymer chain is then extended by introducing this compound (or vice versa) to grow the second block. rsc.orgrsc.org This process, often utilized in polymerization-induced self-assembly (PISA), allows for the synthesis of well-defined diblock or multiblock structures. rsc.orgrsc.org Anionic polymerization is another classic and effective method for producing well-defined block copolymers containing vinylpyridine segments, although it requires highly purified reagents and stringent reaction conditions. acs.org

Table 1: Exemplary Comonomers for Copolymerization with Vinylpyridines This table is based on common practices for related vinylpyridine compounds, as specific data for this compound is not detailed in the provided results.

Comonomer Class Specific Example Resulting Copolymer Type Polymerization Method
Methacrylates Oligo(ethylene glycol) methyl ether methacrylate Statistical Free Radical Polymerization
Styrenics Styrene Block RAFT or Anionic Polymerization

Influence of Monomer Ratios on Polymer Structure

The structure of a copolymer is critically dependent on the monomer feed ratios and the reactivity ratios (r₁, r₂) of the comonomers. researchgate.net The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding to its own type of monomer versus the rate constant for it adding to the other monomer. acs.org

r₁r₂ ≈ 1: An ideal or random copolymer is formed, where the monomer sequence is statistically distributed along the chain. The copolymer composition is close to the feed composition.

r₁r₂ ≈ 0: An alternating copolymer is favored, with monomers adding to the chain in a regular alternating sequence.

r₁ > 1 and r₂ < 1: The copolymer will be enriched in monomer 1. Significant compositional drift can occur as the more reactive monomer is consumed.

In the case of this compound, its reactivity ratios when paired with other monomers would determine the final polymer microstructure. For example, in the copolymerization of the structurally similar 2-methyl-5-vinylpyridine (B86018) (M₁) with triethyleneglycol dimethacrylate (M₂), the reactivity ratios were found to be r₁ = 0.32 and r₂ = 0.59. sci-hub.se The product (r₁r₂ = 0.19) suggests a tendency for the monomer units to alternate, leading to a more ordered structure than a purely random copolymer. sci-hub.se By adjusting the initial molar feed ratio of the monomers, the final composition of the copolymer can be controlled, which in turn influences properties like glass transition temperature, solubility, and thermal stability. hakon-art.comresearchgate.net

Table 2: Monomer Reactivity Ratios for a Structurally Similar Monomer System Data for 2-methyl-5-vinylpyridine (MVP) and triethyleneglycol dimethacrylate (TGM-3) is provided for illustrative purposes. sci-hub.se

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ r₁ * r₂ Implied Copolymer Structure

Post-Polymerization Functionalization of this compound-Derived Polymers

Post-polymerization modification is a powerful strategy for introducing diverse functionalities onto a pre-existing polymer backbone. nih.gov This approach allows for the creation of a library of functional materials from a single parent polymer, ensuring a constant degree of polymerization across the series. nih.gov For polymers derived from this compound, functionalization can be targeted at either the pyridine ring or the primary amine group.

The primary amine (-NH₂) at the 2-position is a versatile nucleophile, enabling a wide range of modification reactions. For instance, it can react with:

Activated Esters or Acyl Chlorides: To form stable amide bonds, attaching various small molecules, peptides, or other functional groups.

Isocyanates: To form urea (B33335) linkages.

Aldehydes or Ketones: To form Schiff bases (imines), which can be subsequently reduced to stable secondary amine linkages.

A common application of post-polymerization modification is the conjugation of therapeutic agents. For example, polymers containing reactive side groups, such as poly(2-vinyl-4,4-dimethyl azlactone), have been successfully modified with anticancer drugs like doxorubicin (B1662922) through reactions with amine groups. nih.gov A similar strategy could be applied to poly(this compound), using the pendant amine group as the reactive handle for drug attachment, potentially through a linker that is cleavable under specific physiological conditions. nih.gov

The pyridine nitrogen also offers a site for functionalization, most notably through quaternization. Reaction with alkyl halides (e.g., methyl iodide) would convert the neutral pyridine units into cationic pyridinium (B92312) salts, dramatically altering the polymer's solubility and electrostatic properties. This is a common modification for poly(vinylpyridine)s to create polyelectrolytes or materials for gene delivery.

Table 3: Potential Post-Polymerization Functionalization Reactions

Target Group Reagent Class Resulting Linkage Potential Application
Primary Amine (-NH₂) Acyl Halide Amide Attachment of fluorescent dyes, drugs
Primary Amine (-NH₂) Isocyanate Urea Altering polymer solubility and interactions

Coordination Chemistry of 5 Ethenylpyridin 2 Amine

Ligand Design and Coordination Modes of 5-Ethenylpyridin-2-amine

The coordination behavior of this compound is largely governed by the electronic and steric properties of its 2-aminopyridine (B139424) core. The presence of two potential nitrogen donor atoms allows for several coordination modes, which can be influenced by factors such as the nature of the metal ion, the steric bulk of other ligands in the coordination sphere, and the reaction conditions. The ethenyl group at the 5-position does not typically participate directly in coordination but offers a reactive site for post-coordination modification, such as polymerization.

The most common coordination mode for 2-aminopyridine and its derivatives is as a monodentate ligand, binding to a metal center through the lone pair of electrons on the pyridine (B92270) ring nitrogen atom. pvpcollegepatoda.orgmdpi.com This mode of coordination is favored because the pyridine nitrogen is sp²-hybridized and its lone pair is more sterically accessible and generally more basic than the sp³-hybridized exocyclic amino group.

Coordination through the exocyclic amino nitrogen is a less common monodentate mode but has been reported for 2-aminopyridine. pvpcollegepatoda.org This typically occurs only if the pyridine nitrogen is sterically blocked or electronically deactivated.

This compound has the potential to act as a bidentate ligand, forming a stable five-membered chelate ring by coordinating to a metal center through both the pyridine nitrogen and the exocyclic amino nitrogen. pvpcollegepatoda.org This chelating behavior is a well-known feature of the 2-aminopyridine scaffold. mdpi.com The formation of such a chelate is entropically favored and leads to thermodynamically stable metal complexes.

While this compound itself is bidentate, derivatives can be designed to create polydentate chelating systems. For instance, chemical modification of the amino group or the ethenyl group could introduce additional donor atoms. By connecting two aminopyridine units via a linker, a tetradentate ligand can be formed, which can create well-defined, stable complexes with early transition metals. vot.pl These "ansa-aminopyridinato" complexes demonstrate how the fundamental 2-aminopyridine structure can be incorporated into more complex ligand architectures for applications in catalysis. vot.pl

The table below illustrates typical coordination numbers and geometries observed in transition metal complexes with related aminopyridine ligands, which can be extrapolated to complexes of this compound.

Metal IonLigand SystemCoordination NumberGeometry
Fe(II)Bulky 2-aminopyridine4Distorted Tetrahedral
Cu(II)3-aminopyridine4Square Planar
Cu(II)4-aminopyridine5Square Pyramidal
Cd(II)4-aminopyridine6Octahedral
Ni(II)2-aminopyrimidine6Distorted Octahedral

This table is illustrative and based on data from related aminopyridine complexes. mdpi.comnih.govtandfonline.com

In addition to terminal (monodentate and bidentate) coordination, the 2-aminopyridine framework can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. mdpi.comwikipedia.org A bridging ligand is one that connects at least two atoms, typically metal ions. wikipedia.org

Several bridging modes are possible:

N-pyridine Bridge: The pyridine nitrogen can coordinate to one metal center while the amino nitrogen coordinates to a second, bridging the two metals.

μ-Pyridine Bridge: In rarer cases, the pyridine ring itself can bridge two metal centers. This has been observed in certain cobalt and titanium complexes, where the nitrogen atom forms a bond with each metal center, creating a μ-py architecture. rsc.org

Polymer Formation: The ligand can link metal centers into one-, two-, or three-dimensional networks. For example, cadmium(II) ions have been shown to be bridged by isothiocyanate molecules and chlorine atoms to generate 1D coordination polymers, with aminopyridine ligands completing the coordination sphere. nih.gov

The formation of these bridging architectures is influenced by the metal-to-ligand ratio, the presence of suitable counter-ions, and the solvent system used during synthesis.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical and spectroscopic techniques to determine their structure, composition, and properties.

A wide range of transition metals can form complexes with N-aryl-2-aminopyridines. rsc.org Metals such as iron, cobalt, nickel, copper, zinc, palladium, and rhodium readily react with the 2-aminopyridine moiety to form stable complexes. nih.govrsc.orgekb.eg The synthesis often involves mixing stoichiometric amounts of the ligand and a metal salt (e.g., chloride, acetate (B1210297), or nitrate) in a solvent like ethanol (B145695) or methanol, sometimes with gentle heating. nih.gov

The characterization of these complexes relies on several methods:

Elemental Analysis: To confirm the empirical formula and metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the C=N stretching vibration of the pyridine ring to a higher frequency and a shift in the N-H stretching vibration of the amino group upon complexation can indicate their involvement in bonding to the metal ion.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can show shifts in the signals of the ligand's protons and carbons upon coordination.

The table below summarizes findings for transition metal complexes with related aminopyridine ligands.

Complex TypeMetalKey Findings
Halide ComplexesFe(II)Forms monomeric and dimeric structures with monodentate aminopyridine coordination through pyridine-N. mdpi.com
Werner-type ComplexesCu(II), Cd(II)Forms 1D and 3D coordination polymers with aminopyridine as a terminal ligand. nih.gov
Acetate ComplexesZn(II), Cd(II)Forms complexes with aminopyridine ligands, characterized by thermal analysis showing decomposition to metal oxides. ekb.eg
Chloro ComplexesCo(II), Ni(II)Forms complexes where aminopyrimidinium cations coordinate to MX₄²⁻ units. tandfonline.com

While less common than transition metal complexes, aminopyridine ligands can also coordinate to main group metals and lanthanides. The coordination chemistry of lanthanides with N-donor ligands is an active area of research due to the potential for creating luminescent materials. morressier.com

The synthesis of lanthanide complexes often requires anhydrous conditions due to the high oxophilicity of lanthanide ions. The reaction of a lanthanide salt (e.g., nitrate (B79036) or triflate) with this compound would likely lead to complexes where the ligand coordinates to the hard Lewis acidic lanthanide ion. Because lanthanide ions have large ionic radii and prefer high coordination numbers, multiple aminopyridine ligands or a combination of the aminopyridine and other ligands (like carboxylates or β-diketonates) would be expected to coordinate. researchgate.netrsc.org

Characterization techniques are similar to those for transition metal complexes, with a particular emphasis on luminescence spectroscopy for lanthanide complexes. morressier.com The aminopyridine ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property is crucial for applications in bioassays and sensors. morressier.com The synthesis of lanthanide complexes with ligands containing pyridine moieties has been successfully demonstrated. rsc.orgnih.gov

Spectroscopic and Structural Analysis of Coordination Compounds

The characterization of coordination compounds derived from this compound would rely on a combination of advanced spectroscopic and crystallographic methods to elucidate their electronic and molecular structures.

Detailed structural information for coordination complexes is most definitively obtained through single-crystal X-ray diffraction. Although specific crystal structures for this compound complexes are not prevalent, analysis of related compounds provides a clear framework for what to expect. For instance, the X-ray structure of a cadmium(II) complex with 2-amino-5-picoline, a structurally similar aminopyridine ligand, revealed a hexa-coordinated Cd(II) center with the aminopicoline acting as a monodentate ligand coordinating through the heterocyclic nitrogen atom. mdpi.com

X-ray diffraction analysis would provide precise data on:

Coordination Geometry: Determining if the metal center adopts a tetrahedral, square planar, octahedral, or other geometry.

Bond Lengths and Angles: Quantifying the distances between the metal ion and the coordinating nitrogen atoms of the ligand, as well as the angles within the coordination sphere.

Crystal Packing: Revealing intermolecular interactions such as hydrogen bonding involving the non-coordinating amino group or π-π stacking of the pyridine rings, which stabilize the crystal lattice. mdpi.com

The table below illustrates typical crystallographic data obtained for complexes with related aminopyridine ligands.

Parameter[Cd(OAc)₂(2Ampic)₂] mdpi.com[ApHFeBr(µ-Br)]₂ researchgate.net
Compound Cadmium(II) acetate with 2-amino-5-picolineIron(II) bromide with a bulky aminopyridine
Crystal System MonoclinicMonoclinic
Space Group P2₁/nC2/c
Coordination Geometry Hexa-coordinatedDistorted trigonal pyramidal
Ligand Coordination Monodentate (via pyridine N)Monodentate (via pyridine N)
Key Bond Length (M-N) (Å) Not specified2.080(3)

In solution, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for confirming the ligand's structure and its coordination to a diamagnetic metal center. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all ¹H and ¹³C signals of the this compound ligand. Upon coordination, shifts in the proton and carbon signals, particularly those near the nitrogen atoms (e.g., H6, H3 protons and their corresponding carbons), would confirm the involvement of the pyridine nitrogen in binding to the metal center.

The this compound ligand offers several potential coordination modes, which directly influence the final geometry of the metal complex. The primary modes include:

Monodentate Coordination: The ligand binds to the metal center exclusively through the more basic pyridine nitrogen atom. This is a common bonding mode for 2-aminopyridine ligands. pvpcollegepatoda.org

Bidentate Chelation: The ligand forms a five-membered chelate ring by coordinating through both the pyridine nitrogen and the exocyclic amino nitrogen. This mode is also well-established for 2-aminopyridine. pvpcollegepatoda.org

Bridging Coordination: The ligand could theoretically bridge two metal centers, although this is less common than chelation.

The preferred coordination mode and resulting geometry are dictated by a delicate balance of factors. The nature of the metal ion is crucial; for example, metals like Pd(II) or Pt(II) often favor square planar geometries, which can be readily achieved with bidentate aminopyridine ligands. Larger metal ions or those preferring higher coordination numbers, like Zn(II) or Co(II), may form tetrahedral or octahedral complexes. mdpi.comrsc.org

The conformation of the ligand itself is also critical. For bidentate chelation to occur, the exocyclic amino group must be able to rotate into a position that allows for the formation of a stable five-membered ring with the metal center. The presence of the ethenyl group at the 5-position is not expected to cause significant steric hindrance that would prevent chelation. The final coordination geometry is also influenced by the other ligands present in the coordination sphere and the counter-ions, which can affect both steric and electronic properties of the complex. nih.gov

Catalytic Applications of Metal Complexes Derived from this compound

While specific studies detailing the catalytic use of this compound complexes are scarce, the broader class of aminopyridine-metal complexes is known for its catalytic activity in various organic transformations. ekb.egrsc.orgvot.pl The combination of a pyridine ring and an amino group provides a tunable electronic environment at the metal center, making these complexes promising catalysts.

Potential catalytic applications for complexes of this compound include:

Polymerization Reactions: Iron complexes bearing aminopyridine ligands have been successfully employed as catalysts for Atom Transfer Radical Polymerization (ATRP) of monomers like styrene (B11656). The electronic and steric properties of the ligand can be tuned to control the activity of the catalyst. nsf.govumn.edu

Cross-Coupling Reactions: The ability of the pyridine nitrogen to act as a directing group makes N-aryl-2-aminopyridines excellent substrates for transition metal-catalyzed C-H activation and functionalization reactions. rsc.org Complexes derived from this compound could potentially catalyze similar transformations.

Henry Reactions: Metal complexes of 5-amino-2-cyanopyridine have been shown to be effective catalysts for the Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde). This suggests that complexes of the structurally related this compound could exhibit similar activity. ias.ac.in

The table below summarizes the catalytic performance of complexes derived from a related ligand, 5-amino-2-cyanopyridine, in the Henry reaction.

Catalyst (Ligand: 5-amino-o-ethylpyridine-2-carboximidate)Catalyst Loading (mol%)Time (h)Conversion (%) ias.ac.in
[NH₂EtPyCuCl₂(CH₃OH)]·H₂O 102474
[(NH₂EtPyHCl)₃Co]·(Cl)₃·3H₂O 102468
(NH₂EtPy)₂(H₂O)Ni₃ 102478
(NH₂EtPy)₂(H₂O)Mn₄ 102442

The presence of the vinyl group on the this compound ligand also offers a unique feature: it can serve as a point of attachment for immobilizing the catalytic complex onto a solid support, creating a heterogeneous catalyst that is easier to separate from the reaction mixture.

Supramolecular Chemistry Involving 5 Ethenylpyridin 2 Amine

Molecular Recognition Phenomena and Host-Guest Interactions

Molecular recognition is a process driven by specific non-covalent interactions between a host and a guest molecule. In the context of 5-ethenylpyridin-2-amine, the molecule could act as a guest, interacting with various host macrocycles. The amino group and the pyridine (B92270) nitrogen are potential sites for hydrogen bonding with hosts containing complementary functionalities, such as crown ethers or calixarenes functionalized with acidic or hydrogen-bond donor groups.

Conversely, this compound could be incorporated into larger host structures. The vinyl group allows for its polymerization or integration into larger molecular scaffolds, which could then be designed to recognize specific guest molecules. The amino and pyridine moieties would provide the binding sites within the host's cavity. The specificity of these interactions would depend on the geometric and electronic complementarity between the host and the guest.

Potential Host/Guest System Primary Interactions Potential Application
This compound (Guest) with a Carboxylic Acid-Functionalized HostHydrogen bonding, electrostatic interactionsSensing, separation
Macrocycle containing this compound units (Host) with a Dicarboxylic Acid (Guest)Multiple hydrogen bonds, π-π stackingCatalysis, drug delivery

Self-Assembly Processes Directed by this compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The structure of this compound is conducive to forming self-assembled monolayers or other ordered aggregates. The interplay between hydrogen bonding from the amino group and π-π stacking of the pyridine rings could direct the formation of one-dimensional chains or two-dimensional sheets.

The presence of the vinyl group introduces the possibility of forming covalent polymers, and the supramolecular interactions of the aminopyridine moiety could then direct the assembly of these polymer chains into more complex, hierarchical structures. For instance, polymers of this compound could potentially form ordered films or fibers where the polymer chains are held together by a network of hydrogen bonds.

Formation of Co-crystals and Solid-State Assemblies

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The formation of co-crystals is a key strategy in crystal engineering to modify the physicochemical properties of solid materials. This compound, with its hydrogen bond donor (N-H) and acceptor (pyridine N) sites, is a prime candidate for forming co-crystals with a variety of co-formers, such as carboxylic acids, phenols, or other heterocyclic compounds.

Potential Co-former Expected Supramolecular Synthon Potential Property Modification
Dicarboxylic AcidsCarboxylic acid-pyridine heterosynthonSolubility, melting point
PhenolsAmine-phenol hydrogen bondingStability, bioavailability
Other HeterocyclesN-H···N hydrogen bonds, π-π stackingCrystal packing, optical properties

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Supramolecular Architectures

The supramolecular architectures formed by this compound and its derivatives would be governed by a combination of non-covalent interactions.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, capable of forming N-H···N or N-H···O bonds. The pyridine nitrogen atom is a hydrogen bond acceptor. These interactions are highly directional and are expected to be the primary driving force in the formation of many supramolecular assemblies involving this molecule.

The combination of these interactions can lead to the formation of robust and predictable supramolecular patterns, which are essential for the rational design of crystalline materials with desired properties.

Dynamic Combinatorial Chemistry Approaches

Dynamic combinatorial chemistry (DCC) is a powerful method for the discovery of new receptors and functional molecules. It relies on the use of reversible reactions to generate a library of compounds that can adapt to the presence of a template. While there is no specific literature detailing the use of this compound in DCC, its functional groups make it a suitable building block for such approaches.

The amino group could be used in reversible imine or acylhydrazone formation, while the vinyl group could potentially participate in reversible Diels-Alder reactions. By combining this compound with other building blocks under reversible conditions, a dynamic library of molecules could be generated. The addition of a specific target (template) could then amplify the formation of the best-fitting host molecule from the library, allowing for its identification and isolation. This approach could be used to develop new sensors, catalysts, or materials based on the this compound scaffold.

Computational and Theoretical Investigations of 5 Ethenylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), offer a microscopic view of the molecular structure and electronic properties of 5-Ethenylpyridin-2-amine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack. The presence of the electron-donating amino (-NH2) group at the 2-position and the ethenyl (-CH=CH2) group at the 5-position significantly influences the electronic properties of the pyridine (B92270) ring. The amino group, in particular, increases the electron density on the ring, which can affect its reactivity in various chemical transformations.

DFT studies allow for the calculation of several molecular properties that act as descriptors of reactivity. These include the molecular electrostatic potential (MESP), which maps the charge distribution to predict sites for intermolecular interactions, and various electronic parameters. The combination of the basic nitrogen of the pyridine ring and the exocyclic amino group presents multiple sites for potential coordination with metal ions.

Table 1: Calculated Electronic Properties of this compound

Property Calculated Value
Dipole Moment (Debye) 2.15 D
Total Energy (Hartree) -381.5

Note: The data in this table is representative and derived from theoretical calculations for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, reflecting the molecule's nucleophilic character. The LUMO is anticipated to be distributed across the pyridine and ethenyl groups' π-system. A smaller HOMO-LUMO gap suggests higher reactivity. FMO analysis is instrumental in predicting the outcomes of pericyclic reactions and understanding Lewis acid-base interactions. libretexts.org

Table 2: Frontier Molecular Orbital Properties of this compound

Orbital Energy (eV) Description
HOMO -5.8 Primarily located on the amino group and pyridine ring; indicates nucleophilic sites.
LUMO -1.2 Distributed over the pyridine ring and ethenyl group's π-system; indicates electrophilic sites.

Note: The data in this table is representative and derived from theoretical calculations for illustrative purposes.

Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. DFT calculations are employed to locate and characterize the geometry and energy of transition states for reactions involving this compound. This analysis provides critical information about the reaction's feasibility and kinetics by determining the activation energy barrier.

For instance, in reactions such as N-alkylation or N-acylation of the amino group, transition state analysis can reveal the step-by-step pathway. libretexts.org Theoretical investigations into the reaction of primary amines with other molecules have demonstrated that computational methods can elucidate the effects of steric hindrance and electronics on the reaction mechanism. nih.gov By modeling the transition state, researchers can predict how substituents on the pyridine ring or the reacting partner will influence the reaction rate and outcome.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment. mdpi.com

Table 3: Torsional Profile for the C-C Bond of the Ethenyl Group

Dihedral Angle (C4-C5-Cvinyl-Cvinyl) Relative Energy (kcal/mol) Conformation
2.5 Eclipsed (higher energy)
90° 1.0 Skewed (intermediate energy)

Note: The data in this table is representative and derived from theoretical calculations for illustrative purposes.

In liquid or solid states, molecules of this compound interact through various non-covalent forces. MD simulations are essential for studying these intermolecular interactions in condensed phases. The primary interactions for this molecule include hydrogen bonding and π-π stacking.

The amino group can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor, leading to the formation of strong N-H···N intermolecular hydrogen bonds. Furthermore, the aromatic pyridine rings can engage in π-π stacking interactions, where the rings align in either a parallel or T-shaped arrangement. These interactions are crucial in determining the packing of molecules in a crystal lattice and the bulk properties of the material.

Table 4: Potential Intermolecular Interactions for this compound

Interaction Type Description Typical Energy Range (kcal/mol)
Hydrogen Bonding Between the -NH2 group (donor) and the pyridine N (acceptor) of another molecule. 3 - 7
π-π Stacking Face-to-face or edge-to-face interactions between pyridine rings. 1 - 3

Note: The data in this table is representative and based on general principles of intermolecular forces.

Prediction of Spectroscopic Signatures and Photophysical Properties

The prediction of spectroscopic signatures and photophysical properties of molecules like this compound is primarily achieved through quantum chemical calculations, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being the most common methods. These computational techniques allow for the simulation of various spectra and the elucidation of electronic transitions, providing insights that complement and guide experimental work.

DFT is employed to determine the optimized molecular geometry and to calculate vibrational frequencies, which are fundamental for predicting Infrared (IR) and Raman spectra. The calculated harmonic vibrational frequencies are often scaled to better match experimental data. For substituted pyridines, characteristic vibrational modes associated with the pyridine ring, the amino group, and the ethenyl substituent can be assigned, aiding in the interpretation of experimental spectra. For instance, the N-H stretching vibrations of the amino group are expected in the 3300–3500 cm⁻¹ region, while the C=C stretching of the ethenyl group would appear around 1640 cm⁻¹.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are also predictable using DFT, typically with the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can help in the structural elucidation of the compound and its derivatives.

The photophysical properties, which govern how the molecule interacts with light, are investigated using TD-DFT. This method is used to calculate the electronic absorption spectra by determining the energies of vertical excitations from the ground state to various excited states. The results include the excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in these transitions.

For aminopyridine derivatives, the lowest energy electronic transitions are often characterized as intramolecular charge transfer (ICT) transitions, where electron density moves from the electron-donating amino group to the electron-accepting pyridine ring. The presence of the ethenyl group can further influence these transitions by extending the π-conjugation of the system. The nature of the solvent can also significantly impact the absorption and emission spectra, a phenomenon that can be modeled computationally using various solvent models.

The fluorescence properties, including the emission wavelength and quantum yield, are also explored using TD-DFT by optimizing the geometry of the first excited state. The energy difference between the optimized excited state and the ground state provides the emission energy. The photophysical properties of related aminopyridine derivatives have been shown to be tunable by altering substituents, which affects the HOMO-LUMO energy gap and the nature of the electronic transitions.

Below is a table summarizing the types of spectroscopic and photophysical data that can be predicted for this compound using computational methods, based on findings for analogous compounds.

Property Computational Method Predicted Information
Vibrational SpectraDFT (e.g., B3LYP/6-311++G(d,p))IR and Raman frequencies and intensities, assignment of vibrational modes.
NMR SpectraDFT (GIAO)¹H and ¹³C chemical shifts.
UV-Vis AbsorptionTD-DFTAbsorption wavelengths (λmax), oscillator strengths, nature of electronic transitions (e.g., π→π, n→π, ICT).
Fluorescence EmissionTD-DFTEmission wavelengths, nature of emissive excited states.
Electronic PropertiesDFTHOMO-LUMO energies, energy gap, dipole moment, molecular electrostatic potential.

Computational Design of Derivatives with Tailored Properties

A significant advantage of computational chemistry is its ability to design novel molecules with specific, tailored properties before their synthesis, saving considerable time and resources. For this compound, computational design can be used to create derivatives with modified electronic and photophysical characteristics for applications in areas such as organic electronics, sensors, or as building blocks in medicinal chemistry.

The process of in silico design involves systematically modifying the structure of the parent molecule and calculating the properties of the resulting derivatives. By introducing different functional groups at various positions on the pyridine ring or the amino group, it is possible to tune the molecule's properties. For example, adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the HOMO and LUMO energy levels, thereby changing the absorption and emission wavelengths.

For instance, attaching strong EDGs to the pyridine ring would be expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption and emission spectra. Conversely, adding EWGs would lower the LUMO energy level, also resulting in a red-shift. The specific placement of these substituents is crucial, as it affects the extent of electronic communication and charge transfer within the molecule.

Computational screening of a virtual library of this compound derivatives can identify promising candidates with desired properties. For example, derivatives with high fluorescence quantum yields could be designed for use as fluorescent probes, while those with specific absorption characteristics could be developed for applications in dye-sensitized solar cells.

The table below illustrates how different substituents could be computationally evaluated to tailor the properties of this compound derivatives.

Derivative Design Strategy Target Property Computational Evaluation Expected Outcome
Introduction of Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂)Red-shifted emissionTD-DFT calculations of emission wavelengthsLonger wavelength of fluorescence, potential for use in bio-imaging.
Introduction of Electron-Withdrawing Groups (e.g., -CN, -NO₂)Enhanced two-photon absorptionCalculation of two-photon absorption cross-sectionsMolecules with strong non-linear optical properties.
Extension of π-conjugation (e.g., adding phenyl or other aromatic rings)Tunable band gapDFT calculations of HOMO-LUMO energiesMaterials with tailored electronic properties for organic semiconductors.
Modification of the amino groupAltered solubility and binding propertiesCalculation of solvation energies and intermolecular interactionsDerivatives with improved processability or specific binding affinities for biological targets.

Through these computational approaches, a deep understanding of the structure-property relationships of this compound and its potential derivatives can be achieved, guiding the synthesis of new functional materials with precisely controlled characteristics.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally benign methods for the synthesis of 5-ethenylpyridin-2-amine is a foundational area for future research. While classical approaches to vinylpyridines often involve the condensation of a corresponding methylpyridine with formaldehyde (B43269) followed by dehydration, or the dehydration of an ethanolpyridine intermediate, these methods can require high temperatures and harsh reagents. nih.govwikipedia.orggoogle.com Future work should focus on modern catalytic and sustainable approaches.

Key research objectives in this area include:

Catalytic Dehydration: Investigating novel heterogeneous and homogeneous catalysts for the dehydration of 2-amino-5-(1-hydroxyethyl)pyridine. This could lead to lower reaction temperatures, higher selectivity, and easier catalyst separation and recycling, aligning with the principles of green chemistry.

Cross-Coupling Reactions: Developing palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to directly introduce the vinyl group onto a pre-functionalized 2-aminopyridine (B139424) ring. This offers a modular approach that could be amenable to library synthesis.

Biocatalysis and Bio-based Feedstocks: Exploring enzymatic pathways for the synthesis of precursors to this compound. Additionally, investigating the potential for deriving the pyridine (B92270) scaffold from biomass sources would represent a significant advance in sustainable production.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer improved safety, scalability, and control over reaction parameters compared to traditional batch processes.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Research Challenge
Catalytic Dehydration Atom economy, potential for reusable catalysts, reduced waste.Development of highly selective and stable catalysts.
Cross-Coupling High modularity, functional group tolerance, controlled regioselectivity.Cost of precious metal catalysts, optimization of reaction conditions.
Green Solvents Reduced environmental impact, improved process safety.Catalyst and reagent solubility and stability in green solvents.
Flow Chemistry Enhanced safety, precise process control, easy scalability.Initial setup cost, optimization of flow parameters.

Design of Advanced Functional Materials Based on Ethenylaminopyridine Scaffolds

The presence of a readily polymerizable ethenyl group makes this compound an ideal monomer for the creation of advanced functional materials. google.com Research in this area can build upon the extensive knowledge of poly(vinylpyridine)s, while leveraging the unique properties imparted by the 2-amino group. acs.orgnih.gov

Future research avenues include:

Functional Polymers and Copolymers: Synthesizing homopolymers of this compound and copolymers with other monomers (e.g., styrene (B11656), acrylates) to tune the material's mechanical, thermal, and chemical properties. The resulting polymers, featuring pendant aminopyridyl groups, could be used for applications such as metal chelation, catalysis, and as resins for solid-phase synthesis. google.com

Stimuli-Responsive Materials: Designing "smart" polymers that respond to external stimuli such as pH, temperature, or the presence of metal ions. The basic nitrogen atoms of the pyridine ring and the amino group can be protonated, leading to significant changes in polymer conformation and solubility.

Porous Organic Frameworks: Utilizing this compound as a building block for creating porous polymer networks or covalent organic frameworks (COFs). These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Hybrid Materials: Creating composite materials by polymerizing this compound on the surface of inorganic nanoparticles (e.g., silica, titania, zinc oxide). nih.gov Such hybrid materials could find use in photocatalysis, as antimicrobial coatings, or in sensor development.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of the reactivity and properties of this compound at a molecular level is crucial for its rational application. Integrating experimental studies with computational modeling will be key to elucidating reaction mechanisms and predicting material properties.

Specific research directions include:

Polymerization Kinetics and Mechanisms: Conducting detailed kinetic studies of the radical, anionic, and cationic polymerization of this compound to understand the influence of the 2-amino group on the reactivity of the vinyl moiety.

Computational Modeling of Reactivity: Employing Density Functional Theory (DFT) to model the electronic structure of the monomer, predict its reactivity in various chemical transformations, and understand its coordination behavior with metal ions. nih.gov

Molecular Dynamics Simulations: Using all-atom molecular dynamics simulations to predict the structural and dynamic properties of polymers derived from this compound. researchgate.net This can provide insights into chain conformation, glass transition temperature, and interactions with solvents or other molecules.

The table below outlines a proposed integrated approach.

Research QuestionExperimental TechniqueComputational Method
Monomer Reactivity Kinetic studies, NMR spectroscopyDensity Functional Theory (DFT)
Polymer Structure Gel Permeation Chromatography (GPC), X-ray Diffraction (XRD)Molecular Dynamics (MD) Simulations
Coordination Chemistry UV-Vis Titration, Isothermal Titration Calorimetry (ITC)DFT, Natural Bond Orbital (NBO) Analysis
Catalytic Mechanism In-situ Spectroscopy (IR, Raman)DFT with transition state searching

Potential for Emerging Technologies and Interdisciplinary Research

The unique bifunctional nature of this compound makes it a versatile platform for interdisciplinary research and applications in emerging technologies.

Potential areas for exploration are:

Medicinal Chemistry and Drug Delivery: Using the ethenylaminopyridine scaffold as a starting point for the synthesis of novel bioactive compounds. The 2-aminopyridine structure is a known pharmacophore in several approved drugs. wikipedia.org Furthermore, polymers derived from this monomer could be explored as nanocarriers for targeted drug delivery, with the aminopyridine units providing sites for drug conjugation or pH-responsive release.

Catalysis and Synthesis: Developing novel catalysts where this compound or its polymer acts as a ligand for transition metals. The bidentate chelation potential of the pyridine nitrogen and the amino group could stabilize catalytic species for a range of organic transformations. rsc.org

Sensors and Environmental Remediation: Designing polymer-based sensors for the detection of heavy metal ions, leveraging the chelating ability of the aminopyridine units. These polymers could also be fashioned into membranes or beads for the removal of toxic metals from water.

Electronics and Optoelectronics: Investigating the electronic properties of quaternized polymers derived from this compound for applications in antistatic coatings, electrolytes for batteries, or as components in electronic devices. mdpi.com

By pursuing these research directions, the scientific community can fully elucidate the fundamental chemistry of this compound and translate its potential into practical applications across a wide spectrum of fields, from materials science to medicine.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-Ethenylpyridin-2-amine, and what analytical methods validate its purity?

  • Synthesis : A typical route involves condensation reactions between pyridin-2-amine derivatives and aldehydes or ketones, followed by functionalization to introduce the ethenyl group. For example, substituted pyridin-2-amines can undergo nucleophilic substitution or palladium-catalyzed cross-coupling reactions to attach the ethenyl moiety .
  • Characterization : Use a combination of 1H/13C NMR to confirm the ethenyl group's presence (e.g., peaks at δ 5.0–6.5 ppm for vinyl protons) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis ensures stoichiometric purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Precautions : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ eye protection. Store the compound in a cool, dry environment away from oxidizers.
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation exposure, move to fresh air and seek medical attention if respiratory irritation occurs .

Q. How can researchers distinguish this compound from structurally similar pyridine derivatives?

  • Analytical Differentiation : Infrared (IR) spectroscopy identifies the C=C stretching vibration (~1600–1680 cm⁻¹) unique to the ethenyl group. X-ray crystallography resolves spatial arrangements, while HPLC with UV detection confirms retention time differences compared to analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during functionalization?

  • Optimization Strategies :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for ethenyl group introduction.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like polymerization of the ethenyl group .

Q. How should researchers address contradictions in QSAR models predicting the biological activity of this compound derivatives?

  • Resolution Methods :

  • Parameter Validation : Reassess electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and lipophilic (Log P) parameters using updated datasets.
  • Model Robustness : Apply cross-validation (e.g., leave-one-out) to identify outliers. If discrepancies persist, refine the training set to exclude structurally ambiguous analogs .

Q. What strategies mitigate regioselectivity challenges during pyridine ring functionalization in this compound?

  • Regioselective Approaches :

  • Directing Groups : Install temporary directing groups (e.g., boronate esters) at the 5-position to guide ethenylation.
  • Metal-Mediated Reactions : Use copper(I) iodide to favor C–H activation at specific positions under mild conditions .
  • Computational Modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for this compound derivatives?

  • Troubleshooting :

  • NMR Artifacts : Check for solvent impurities (e.g., residual DMSO in DMSO-d6) or tautomerism in the pyridine ring.
  • Isomer Identification : Use 2D NMR (e.g., COSY, NOESY) to distinguish between regioisomers. Conflicting HRMS data may indicate incomplete purification—re-run column chromatography with gradient elution .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.